Cas no 1251632-15-1 (6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one)

6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one 化学的及び物理的性質
名前と識別子
-
- 6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one
- 6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- F3406-8384
- VU0624983-1
- 6-(azepan-1-ylsulfonyl)-2-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
- AKOS021898281
- 6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 1251632-15-1
-
- インチ: 1S/C20H24N4O3S/c1-16-7-6-8-17(13-16)14-24-20(25)23-15-18(9-10-19(23)21-24)28(26,27)22-11-4-2-3-5-12-22/h6-10,13,15H,2-5,11-12,14H2,1H3
- InChIKey: NEGVULXEPIBRIE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=NN(CC3C=CC=C(C)C=3)C(N2C=1)=O)(N1CCCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 400.15691181g/mol
- どういたいしつりょう: 400.15691181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 804
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 81.7Ų
6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-8384-3mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8384-5μmol |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8384-1mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-8384-5mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8384-4mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-8384-2mg |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-8384-2μmol |
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1251632-15-1 | 2μmol |
$57.0 | 2023-09-10 |
6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-oneに関する追加情報
Introduction to 6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one (CAS No. 1251632-15-1)
The compound 6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one, identified by its CAS number 1251632-15-1, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a complex fused ring system, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The structural framework of this compound combines an azepane sulfonamide moiety with a triazolopyridine core, creating a unique pharmacophore that may exhibit diverse biological activities.
In the realm of modern drug development, the exploration of novel heterocyclic compounds is paramount. The azepane scaffold, known for its structural flexibility and favorable pharmacokinetic properties, has been widely incorporated into therapeutic agents. When combined with a sulfonyl group, as seen in this compound, it enhances solubility and binding affinity to biological targets. The presence of a 3-methylphenyl substituent further modulates the electronic properties of the molecule, potentially influencing its interaction with enzymes and receptors.
The triazolopyridine core is another critical feature of this compound. Triazolopyridines have emerged as versatile building blocks in medicinal chemistry due to their ability to engage with multiple biological pathways. Specifically, the 1,2,4-triazole moiety is known for its anti-inflammatory, antimicrobial, and anticancer properties. By integrating this motif with a pyridine ring and a sulfonylated azepane side chain, researchers aim to develop compounds with enhanced therapeutic efficacy and reduced side effects.
Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for potential bioactivity. Virtual screening techniques have been employed to identify interactions between this compound and various protein targets, including kinases and transcription factors. Preliminary simulations suggest that the 6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one may exhibit inhibitory effects on several key enzymes implicated in cancer progression. These findings are particularly intriguing given the growing demand for targeted therapies that minimize systemic toxicity.
Experimental validation of these computational predictions has already begun in several research laboratories. In vitro assays are being conducted to assess the binding affinity and mechanism of action of this compound against relevant biological targets. Initial results have shown promising interactions with certain serine/threonine kinases, suggesting its potential as an inhibitor in oncology research. Additionally, the compound's stability under various conditions is being evaluated to ensure its suitability for further development into a clinical candidate.
The synthesis of such complex molecules presents significant challenges due to their intricate structural requirements. However, advances in synthetic methodologies have made it increasingly feasible to construct highly functionalized heterocycles like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and multi-step functional group transformations have been instrumental in achieving the desired molecular architecture efficiently and with high yield. These synthetic strategies not only facilitate rapid discovery but also allow for fine-tuning of the molecule's properties to optimize its biological activity.
Beyond its potential therapeutic applications, this compound also serves as a valuable scaffold for exploring new chemical space. By modifying various substituents or appending additional functional groups, researchers can generate libraries of derivatives with tailored properties. Such libraries are essential for high-throughput screening campaigns aimed at identifying lead compounds for further optimization. The modular nature of the 6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one framework makes it an ideal candidate for generating structurally diverse analogs without compromising overall integrity.
The integration of machine learning algorithms into drug discovery pipelines has further accelerated the process of identifying promising candidates like this one. Predictive models can analyze vast datasets to predict biological activity based on molecular structure alone. These models often incorporate features such as atomic composition、electronic distribution、and spatial arrangement to generate accurate predictions about how a compound will behave biologically before any experimental testing is conducted. The use of such tools not only saves time but also reduces costs associated with traditional trial-and-error approaches.
As interest in personalized medicine grows,the demand for targeted therapies continues to rise。Compounds like 6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3 -apyridin - 3 - one (CAS No。1251632 - 15 - 1) hold promise for addressing unmet medical needs by selectively interacting with disease-specific pathways。The ability to modulate these pathways precisely without affecting normal physiological processes is what makes targeted therapies so attractive。Ongoing research aims to elucidate how modifications to this molecular framework can enhance selectivity while maintaining potency。
The regulatory landscape for new drug development also plays a critical role in shaping the future of compounds like this one。Regulatory agencies require extensive documentation demonstrating safety and efficacy before approving new therapies。However,efforts are underway to streamline these processes through innovative approaches such as adaptive clinical trials and accelerated approval pathways。These initiatives recognize that certain compounds may demonstrate clear benefits early on,allowing them to reach patients sooner rather than later。
In conclusion,6 - (azepane - 1 - sulfonyl) - 2 - ( 3 - methylphenyl) - methyl - 2 H , 3 H - 1 , 2 , 4 tri azo lo 4 , 3 - apy rid ine - 3 - one (CAS No。1251632 - 15 - 1) represents an exciting example of how cutting-edge chemical design can lead to novel therapeutic agents。With its unique structural features and promising preclinical data,this compound warrants further investigation into its potential applications across multiple disease areas。As research progresses,we can expect additional insights into its mechanism of action,as well as new derivatives designed for improved performance。The continued exploration of heterocyclic scaffolds like this one will undoubtedly contribute significantly to advancing medicine in the coming years。
1251632-15-1 (6-(azepane-1-sulfonyl)-2-(3-methylphenyl)methyl-2H,3H-1,2,4triazolo4,3-apyridin-3-one) 関連製品
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